molecular formula C21H17N5O B3731873 2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B3731873
M. Wt: 355.4 g/mol
InChI Key: SMDIFAOSDINZQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a dihydroisoquinoline moiety, a pyridine ring, and a pyridopyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method involves the condensation of 3,4-dihydroisoquinoline with a pyridine derivative under controlled conditions. This is followed by cyclization and subsequent functional group modifications to achieve the desired compound. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often incorporate continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability. The choice of raw materials, reaction conditions, and purification methods are optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with altered electronic properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Chemistry

In chemistry, 2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are investigated to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases such as cancer and neurological disorders.

Industry

In the industrial sector, this compound is used in the development of advanced materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical, thermal, and electronic properties, making it valuable in various applications, including electronics and coatings.

Mechanism of Action

The mechanism of action of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes, receptors, and nucleic acids. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]acetonitrile: This compound shares the dihydroisoquinoline moiety but differs in its functional groups and overall structure.

    3,4-Dihydroisoquinolin-1(2H)-one derivatives: These compounds have a similar core structure but vary in their substituents and functional groups.

Uniqueness

2-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is unique due to its combination of a dihydroisoquinoline moiety, a pyridine ring, and a pyridopyrimidinone core This unique structure imparts specific chemical and biological properties, making it distinct from other similar compounds

Properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-5-pyridin-4-yl-3H-pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O/c27-20-18-17(15-5-9-22-10-6-15)7-11-23-19(18)24-21(25-20)26-12-8-14-3-1-2-4-16(14)13-26/h1-7,9-11H,8,12-13H2,(H,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMDIFAOSDINZQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC4=NC=CC(=C4C(=O)N3)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 3
Reactant of Route 3
2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 4
Reactant of Route 4
2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 5
2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 6
2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

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